molecular formula C12H8F3NO B6367908 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine CAS No. 426823-47-4

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine

Cat. No.: B6367908
CAS No.: 426823-47-4
M. Wt: 239.19 g/mol
InChI Key: OETYJLAGBPTHAM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO. It is characterized by a pyridine ring substituted with a hydroxy group at the second position and a trifluoromethylphenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine typically involves the reaction of 3-(4-trifluoromethylphenyl)pyridine with a suitable hydroxylating agent. One common method is the hydroxylation of 3-(4-trifluoromethylphenyl)pyridine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production rates .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the hydroxy or trifluoromethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-(4-fluorophenyl)pyridine
  • 2-Hydroxy-3-(4-chlorophenyl)pyridine

Comparison: 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-5-3-8(4-6-9)10-2-1-7-16-11(10)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYJLAGBPTHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683019
Record name 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426823-47-4
Record name 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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